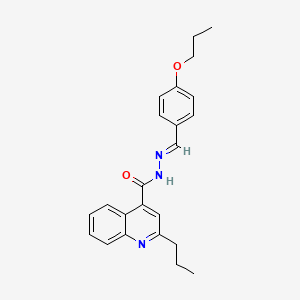![molecular formula C18H13N3OS B5546666 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide, also known as PIP3T, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. PIP3T is a heterocyclic compound that contains both imidazole and pyridine rings, as well as a thiophene group.
Aplicaciones Científicas De Investigación
PARP Inhibition for Cancer Therapy
Compounds structurally related to N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide have been investigated for their potential in cancer treatment, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors show promising efficacy in inhibiting PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. For example, a phenylpyrrolidine-substituted benzimidazole carboxamide demonstrated potent PARP enzyme inhibition and oral bioavailability, highlighting its potential in treating melanoma and breast cancer (Penning et al., 2010).
Antiparasitic Activity
Research into quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which share a core structure with this compound, has identified compounds with significant antiparasitic activity. These compounds exhibit potent action against Trypanosoma rhodesiense, offering a potential pathway for developing new antiprotozoal drugs (Sundberg et al., 1990).
Histone Deacetylase Inhibition for Cancer Treatment
The structural framework of this compound is conducive to modification into histone deacetylase (HDAC) inhibitors. These compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, selectively inhibit HDACs involved in cancer cell proliferation. This selective inhibition induces apoptosis and cell-cycle arrest, demonstrating potential as a therapeutic approach for various cancers (Zhou et al., 2008).
Environmental and Biological Sensing
The compound class also shows promise in the development of fluorescent probes for environmental and biological sensing. A study detailed a reaction-based fluorescent probe capable of discriminating thiophenols over aliphatic thiols, utilizing a design that includes a 2,3-dihydroimidazo-[1,2-a] pyridine moiety. This probe demonstrated high sensitivity and selectivity, with potential applications in detecting thiophenols in water samples (Wang et al., 2012).
Direcciones Futuras
The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Furthermore, the exploration of the biological activity of these compounds could lead to the discovery of new therapeutic agents .
Mecanismo De Acción
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and studied for their significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The synthesis of similar compounds involves reactions with α-bromoketones and 2-aminopyridine , suggesting that the compound might affect related biochemical pathways.
Result of Action
Similar compounds have been studied for their varied medicinal applications , suggesting that this compound might have similar effects.
Action Environment
The synthesis of similar compounds was performed under different reaction conditions , suggesting that environmental factors might play a role in the compound’s action.
Propiedades
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBRKRLGPSKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)
![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)
![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)
![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)
![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)
![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)
![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)
![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)
![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)